molecular formula C38H74NO8P B1262842 1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine

1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine

Cat. No. B1262842
M. Wt: 704 g/mol
InChI Key: XGGMHQYOVYWRLV-IZNHTBNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-myristoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 30:1 in which the acyl groups at positions 1 and 2 are myristoyl and palmitoleoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 30:1 and a tetradecanoate ester. It derives from a palmitoleic acid.

Scientific Research Applications

Lipid Membrane Interaction Studies

1-Tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine is useful in researching the interactions between small molecules and lipid membranes. For example, a study used supported lipid bilayers (SLBs) patterned inside a flow cell to observe interactions with various molecules. The research demonstrated how different lipid compositions in the SLBs could affect these interactions, offering insights into drug development and analysis (Huang et al., 2013).

Molecular Synthesis and Characterization

Researchers have synthesized and characterized various molecular species related to 1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine. These include studies on archaebacterial lipids, where specific lipid species were synthesized and analyzed through techniques like surface pressure–surface area isotherms (Yamauchi et al., 1991).

Biophysical Properties and Phase Behavior

The biophysical properties and phase behavior of these phosphocholines are important areas of study. For instance, research on algal phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine in high-temperature water has provided insights into the kinetics and pathways of these molecules under extreme conditions, which is significant for understanding their behavior in different environments (Changi et al., 2012).

Fluorescence Spectroscopy in Fusion Mechanisms

Fluorescence spectroscopy has been employed to investigate the molecular-level mechanisms of fusion and hemifusion in lipid vesicles containing compounds similar to 1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine. This research provides evidence for extended phospholipid conformations during membrane fusion, contributing to the understanding of lipid bilayer dynamics (Holopainen et al., 1999).

Liposome Formation and Stability

The compound has been used in the synthesis of stable polymerized liposomes under mild conditions, contributing to the field of lipid-based drug delivery systems and membrane modeling. Such studies offer insights into the construction of highly stable polymerized liposomes, which are crucial for various biomedical applications (Sadownik et al., 1986).

properties

Product Name

1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine

Molecular Formula

C38H74NO8P

Molecular Weight

704 g/mol

IUPAC Name

[(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C38H74NO8P/c1-6-8-10-12-14-16-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39(3,4)5)34-44-37(40)30-28-26-24-22-20-17-15-13-11-9-7-2/h16,18,36H,6-15,17,19-35H2,1-5H3/b18-16-/t36-/m1/s1

InChI Key

XGGMHQYOVYWRLV-IZNHTBNISA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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